bicyclo-PGE2

Descripción

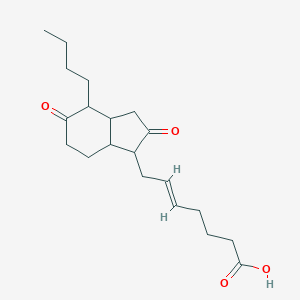

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348013 | |

| Record name | Bicyclo-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74158-09-1 | |

| Record name | Bicyclo-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bicyclo-Prostaglandin E2: Origin, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a chemically stable, bicyclic derivative of prostaglandin (B15479496) E2 (PGE2). It is not a direct enzymatic product within the arachidonic acid cascade but rather a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE2, a primary and unstable metabolite of PGE2.[1] Due to the inherent instability of 13,14-dihydro-15-keto-PGE2, this compound serves as a reliable biomarker for quantifying endogenous PGE2 biosynthesis and metabolism in vivo. This guide provides a comprehensive overview of this compound, including its origin, methods for its quantification, and its significance in biomedical research, with a focus on experimental protocols and data presentation for a technical audience.

Introduction to this compound

Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer. However, the direct measurement of PGE2 in biological fluids is often unreliable due to its rapid metabolism. The primary circulating metabolite, 13,14-dihydro-15-keto-PGE2 (PGE-M), is also chemically unstable, readily undergoing dehydration and cyclization.[2][3] This instability has historically hindered the accurate assessment of in vivo PGE2 production.

To overcome this challenge, methods have been developed to convert PGE-M and its degradation products into a single, stable molecule: this compound.[2] This allows for the reliable quantification of PGE2 metabolite levels in plasma and other biological matrices.

Origin and Chemical Properties

This compound is not synthesized biologically. Its formation is the result of a chemical rearrangement of 13,14-dihydro-15-keto-PGE2 under alkaline conditions.[1] This process involves an intramolecular cyclization to form the stable bicyclo structure.

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.45 g/mol |

| IUPAC Name | (5Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxooctahydro-1H-inden-1-yl]hept-5-enoic acid |

| CAS Number | 109826-53-1 |

| Synonyms | Bicyclo-PGEM, 11-deoxy-15-keto-13,14-dihydro-11β,16-cyclo-PGE2 |

Biological Activity and Signaling Pathways

Current scientific literature indicates that this compound is a biologically inactive metabolite. Its primary significance lies in its utility as a stable marker for its biologically active precursors. In contrast, the parent molecule, PGE2, exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades.

The precursor to this compound, 13,14-dihydro-15-keto-PGE2, has been shown to have significantly lower affinity for the EP2 and EP4 receptors compared to PGE2 and does not effectively induce adenylate cyclase activity. This supports the understanding that the metabolic conversion of PGE2 leads to a loss of biological activity.

Comparative Biological Activity Data

| Compound | Receptor Binding Affinity (Ki, µM) | Adenylate Cyclase Activity (EC₅₀, µM) |

| PGE2 | High affinity for EP receptors (nM range) | Potent activator |

| 13,14-dihydro-15-keto-PGE2 | EP2: 12, EP4: 57 | EP2: >18, EP4: >38 |

| This compound | Not reported, considered inactive | Not reported, considered inactive |

Below is a diagram illustrating the established signaling pathways of the parent molecule, PGE2. This compound is not known to interact with these receptors.

Experimental Protocols

Formation of this compound from Biological Samples

The conversion of 13,14-dihydro-15-keto-PGE2 to this compound is a critical step for its quantification. This is typically achieved by alkalinization of the plasma or sample extract.

Protocol: Base-Catalyzed Conversion of PGE-M to this compound

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.

-

Plasma Separation: Centrifuge the blood sample promptly at 4°C to separate the plasma.

-

Alkalinization: To 1 mL of plasma, add a strong base such as 1 M potassium hydroxide (B78521) to raise the pH above 12.

-

Incubation: Incubate the alkalinized plasma at a controlled temperature (e.g., 50°C) for a specified time (e.g., 60 minutes) to ensure complete conversion of PGE-M and its degradation products to this compound.

-

Neutralization: After incubation, neutralize the sample with an acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.0.

-

Purification (Optional but Recommended): The sample can be further purified using solid-phase extraction (SPE) with a C18 column to remove interfering substances before analysis.

Quantification of this compound

Several analytical methods can be used for the quantification of this compound. The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

4.2.1. Radioimmunoassay (RIA)

RIA is a traditional and highly sensitive method for quantifying this compound.

Protocol: this compound Radioimmunoassay

-

Reagent Preparation: Prepare standards of known this compound concentrations and a radiolabeled this compound tracer (e.g., tritiated).

-

Competitive Binding: In assay tubes, combine the prepared sample (containing unlabeled this compound), a fixed amount of radiolabeled this compound, and a limited amount of a specific anti-bicyclo-PGE2 antibody.

-

Incubation: Incubate the mixture to allow for competitive binding of the labeled and unlabeled antigen to the antibody.

-

Separation: Separate the antibody-bound this compound from the free this compound (e.g., using a precipitating antibody or solid-phase coated tubes).

-

Detection: Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standards. Determine the concentration of this compound in the samples by interpolating from the standard curve.

4.2.2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a more common, non-radioactive alternative to RIA, offering high throughput capabilities.

Protocol: this compound Competitive ELISA

-

Plate Coating: Use a microplate pre-coated with an antibody specific for the primary anti-bicyclo-PGE2 antibody (e.g., goat anti-mouse IgG).

-

Competitive Reaction: Add standards and samples to the wells, followed by the addition of a fixed amount of enzyme-conjugated this compound (e.g., HRP-bicyclo-PGE2) and a limited amount of a primary anti-bicyclo-PGE2 antibody.

-

Incubation: Incubate the plate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

-

Signal Development and Detection: Incubate the plate to allow for color development, then stop the reaction with a stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is inversely proportional to the concentration of this compound in the sample. Calculate the concentrations based on a standard curve.

4.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for specificity and sensitivity in the quantification of small molecules like this compound.

Protocol: this compound Quantification by LC-MS/MS

-

Sample Preparation: Perform the base-catalyzed conversion of PGE-M to this compound as described in section 4.1. Spike the sample with a stable isotope-labeled internal standard (e.g., this compound-d4).

-

Solid-Phase Extraction (SPE): Purify and concentrate the sample using a C18 SPE cartridge. Elute the analyte and internal standard.

-

LC Separation: Inject the extracted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate this compound from other sample components.

-

MS/MS Detection: Introduce the eluent from the LC into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

-

Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound and the internal standard.

Conclusion

This compound is an indispensable tool in eicosanoid research, providing a stable and reliable means to assess in vivo PGE2 production. While biologically inactive itself, its accurate quantification allows for the investigation of the role of PGE2 in a wide range of physiological and pathological conditions. The selection of an appropriate analytical method for this compound determination is critical and should be based on the specific requirements of the research question, including sensitivity, specificity, and sample throughput. The protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals working in fields where PGE2 signaling is of interest.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Bicyclo-PGE2: A Stable Metabolite as a Biomarker for in vivo Prostaglandin E2 Synthesis

An In-depth Technical Guide on the Discovery, History, and Experimental Analysis of Bicyclo-Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The in vivo assessment of PGE2 activity is often hampered by its rapid metabolism and chemical instability. This technical guide provides a comprehensive overview of bicyclo-PGE2, a stable, chemically modified downstream metabolite of PGE2, which has emerged as a crucial biomarker for the systemic production of its parent compound. We will delve into the discovery and history of this compound, its formation from the unstable metabolite 13,14-dihydro-15-keto-PGE2, and the experimental methodologies for its synthesis and quantification.

Discovery and History

The understanding of this compound is intrinsically linked to the study of PGE2 metabolism. In the early 1970s, seminal work by Hamberg and Samuelsson elucidated the primary metabolic pathways of PGE1 and PGE2 in humans. They identified 13,14-dihydro-15-keto-PGE2 as the main circulating metabolite of PGE2. However, subsequent research in the late 1970s and early 1980s by Granström, Hamberg, Hansson, and Fitzpatrick revealed the inherent chemical instability of 13,14-dihydro-15-keto-PGE2, which posed significant challenges for its reliable measurement in biological fluids.[1]

A pivotal 1980 study by Fitzpatrick and colleagues detailed the decomposition of 13,14-dihydro-15-keto-PGE2.[2] They demonstrated that this metabolite readily undergoes cyclization to form a more stable bicyclic compound, initially termed 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2, now commonly known as this compound.[2] This reaction was found to be dependent on pH and the presence of albumin, occurring at elevated pH in aqueous buffers and near neutrality in the presence of albumin.[2]

This discovery was a breakthrough for researchers studying in vivo PGE2 synthesis. The inherent stability of this compound made it an ideal analyte for accurately reflecting the systemic levels of its unstable precursor, and by extension, the parent PGE2. This led to the development of specific immunoassays for this compound, further solidifying its role as a reliable biomarker.

Formation of this compound

This compound is not a direct enzymatic metabolite of PGE2 but rather a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE2.[1] The formation pathway can be summarized as follows:

-

Metabolism of PGE2: PGE2 is rapidly metabolized in the circulation, primarily by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 15-keto-PGE2. This is followed by the reduction of the C13-C14 double bond to yield 13,14-dihydro-15-keto-PGE2.

-

Instability of 13,14-dihydro-15-keto-PGE2: This primary metabolite is chemically unstable and prone to degradation.

-

Base-Catalyzed Cyclization: In the presence of albumin or under alkaline conditions, 13,14-dihydro-15-keto-PGE2 undergoes an intramolecular cyclization reaction to form the stable this compound.

Quantitative Data

A thorough review of the existing literature did not yield specific binding affinity (Ki or Kd) or functional potency (EC50) data for this compound at the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4). However, data available for its immediate precursor, 13,14-dihydro-15-keto-PGE2, strongly suggests that this compound is unlikely to be a biologically active ligand at these receptors. The structural transformation into a bicyclic compound significantly alters the molecule's shape, likely preventing effective binding to the EP receptors.

The following table summarizes the binding affinity and functional activity of PGE2 and its primary metabolite, 13,14-dihydro-15-keto-PGE2, at the EP receptors.

| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| PGE2 | EP1 | Human | Radioligand Binding | 9.1 | - | Bioorg Med Chem Lett (2008) 18: 821-824 |

| EP2 | Human | Radioligand Binding | - | 67 | J Ocul Pharmacol Ther (1997) 13: 459-471 | |

| EP3 | Human | Radioligand Binding | <1 | - | Br J Pharmacol (2019) 176 687–698 | |

| EP4 | Human | Radioligand Binding | 0.75 | - | Br J Pharmacol (2000) 130: 1919–1926 | |

| 13,14-dihydro-15-keto-PGE2 | EP2 | - | Radioligand Binding | 12,000 | >18,000 | Mol. Pharmacol. 50(4), 1031-1037 (1996) |

| EP4 | - | Radioligand Binding | 57,000 | >38,000 | Mol. Pharmacol. 50(4), 1031-1037 (1996) |

The markedly high Ki and EC50 values for 13,14-dihydro-15-keto-PGE2 at the EP2 and EP4 receptors indicate a very low affinity and lack of functional activity. It is therefore highly probable that the further structurally altered this compound is also biologically inactive at these receptors.

Experimental Protocols

Synthesis of this compound from 13,14-dihydro-15-keto-PGE2 (Base-Catalyzed Cyclization)

This protocol describes the chemical conversion of the unstable 13,14-dihydro-15-keto-PGE2 to the stable this compound for use as an analytical standard.

Materials:

-

13,14-dihydro-15-keto-PGE2

-

Potassium hydroxide (B78521) (KOH) solution (e.g., 0.1 M in methanol)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve a known amount of 13,14-dihydro-15-keto-PGE2 in a suitable organic solvent (e.g., methanol).

-

Add the potassium hydroxide solution to the reaction mixture to achieve a basic pH.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 0.1 M HCl).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry and NMR.

Quantification of this compound in Plasma by Radioimmunoassay (RIA)

This protocol provides a general outline for the measurement of this compound in plasma samples using a competitive radioimmunoassay.

Materials:

-

Plasma samples

-

This compound standard

-

Tritiated this compound (radioligand)

-

Specific antiserum against this compound

-

Assay buffer

-

Dextran-coated charcoal or secondary antibody for separation of bound and free radioligand

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Sample Preparation: Collect blood samples in tubes containing an anticoagulant and immediately centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Alkalinization: Thaw plasma samples and treat with a potassium hydroxide solution to convert all 13,14-dihydro-15-keto-PGE2 to this compound. Neutralize the samples after a specified incubation period.

-

Assay Setup: Prepare a standard curve using known concentrations of this compound.

-

In assay tubes, add the prepared standards or plasma samples, a fixed amount of tritiated this compound, and the specific antiserum.

-

Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody binding sites.

-

Separation: Add dextran-coated charcoal or a secondary antibody to separate the antibody-bound radioligand from the free radioligand. Centrifuge the tubes to pellet the bound fraction.

-

Counting: Decant the supernatant and dissolve the pellet in a scintillation cocktail.

-

Measure the radioactivity of each sample in a scintillation counter.

-

Data Analysis: Plot a standard curve of the percentage of bound radioligand versus the concentration of the this compound standards. Determine the concentration of this compound in the plasma samples by interpolating their radioactivity measurements from the standard curve.

Signaling Pathways of PGE2

While this compound is considered biologically inactive, it is essential to understand the signaling pathways of its parent compound, PGE2, to appreciate the biological context. PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor is coupled to different intracellular signaling cascades.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

-

EP2 and EP4 Receptors: Coupled to Gs, they stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).

-

EP3 Receptor: Coupled to Gi, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Conclusion

The discovery of this compound as a stable breakdown product of the labile PGE2 metabolite, 13,14-dihydro-15-keto-PGE2, has been a significant advancement in the field of eicosanoid research. Its chemical stability has made it an invaluable tool for the accurate in vivo assessment of systemic PGE2 production, providing crucial insights into the role of PGE2 in health and disease. While this compound itself is considered biologically inactive, its measurement through sensitive and specific immunoassays and mass spectrometry techniques continues to be a cornerstone for researchers and drug development professionals investigating the complex biology of prostaglandins. Further research to definitively confirm its lack of interaction with all prostanoid receptors would be beneficial for its complete characterization as a purely biomarker molecule.

References

An In-depth Technical Guide to bicyclo-Prostaglandin E2: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

bicyclo-Prostaglandin E2 (bicyclo-PGE2) is a chemically stable derivative of prostaglandin (B15479496) E2 (PGE2), a key lipid mediator involved in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and formation of this compound. While direct biological activity of this compound remains largely uncharacterized, its significance as a stable biomarker for the in vivo production of its parent compound, PGE2, is well-established. This document will delve into the formation pathway of this compound, the known signaling cascades of its precursor PGE2, and available analytical methodologies. The information is presented to support researchers and professionals in the fields of pharmacology, drug discovery, and diagnostics.

Chemical Structure and Properties

This compound is a prostanoid with the molecular formula C₂₀H₃₀O₄ and a molecular weight of approximately 334.45 g/mol .[1] Its formation involves an intramolecular cyclization of a PGE2 metabolite.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid[1] |

| SMILES | CCCCC1[C@H]2CC(=O)--INVALID-LINK--C/C=C\CCCC(=O)O |

| InChI Key | CGCZPIJMGKLVTQ-PAJBVNRRSA-N |

| CAS Number | 74158-09-1[1] |

| Molecular Formula | C₂₀H₃₀O₄[1] |

| Molecular Weight | 334.45 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | Solid (commercially available as a solution) |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |

Formation of this compound

This compound is not synthesized de novo in biological systems but is rather a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE2.[2] The latter is a primary metabolite of PGE2, formed through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Due to the inherent instability of 13,14-dihydro-15-keto PGE2, it readily undergoes intramolecular cyclization to form the more stable this compound. This chemical stability makes this compound a reliable marker for quantifying PGE2 biosynthesis and metabolism in vivo.

Caption: Formation pathway of this compound from PGE2.

Biological Significance and Activity

The primary biological significance of this compound lies in its utility as a stable indicator of PGE2 levels. Direct biological activities of this compound on prostanoid receptors or other cellular targets have not been extensively reported in the scientific literature. Therefore, understanding the biological context of this compound necessitates an examination of the signaling pathways of its precursor, PGE2.

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to varied cellular responses.

Caption: PGE2 receptor signaling pathways.

-

EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium concentrations.

-

EP2 and EP4 Receptors: Both are coupled to Gs protein. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: This receptor is coupled to Gi protein and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Experimental Protocols

Formation of this compound from 13,14-dihydro-15-keto PGE2 (Base-Catalyzed Cyclization)

This protocol describes the chemical conversion of the unstable PGE2 metabolite into the stable this compound for analytical purposes.

Materials:

-

13,14-dihydro-15-keto PGE2 standard

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Base (e.g., Sodium Hydroxide, NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Dissolve a known amount of 13,14-dihydro-15-keto PGE2 in an aqueous buffer.

-

Adjust the pH of the solution to a basic range (e.g., pH 10-12) by adding a suitable base. The rate of cyclization is pH-dependent.

-

Incubate the solution at a controlled temperature (e.g., 37°C). The reaction progress can be monitored over time using analytical techniques like HPLC.

-

Once the conversion is complete, neutralize the solution.

-

Extract the this compound from the aqueous solution using an appropriate organic solvent.

-

Dry the organic phase and reconstitute the sample in a suitable solvent for analysis.

Caption: Workflow for the base-catalyzed conversion of 13,14-dihydro-15-keto PGE2.

Quantification of this compound in Biological Samples

Due to its stability, this compound is often quantified as a surrogate marker for PGE2 production. Common methods include Enzyme-Linked Immunosorbent Assay (ELISA) and mass spectrometry (MS).

4.2.1. General ELISA Protocol Outline

Commercial ELISA kits are available for the quantification of PGE2 and its metabolites. The general principle of a competitive ELISA for a small molecule like this compound is as follows:

Materials:

-

ELISA plate pre-coated with a capture antibody

-

Biological sample (e.g., plasma, urine)

-

This compound standard

-

Enzyme-conjugated this compound

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare standards and samples.

-

Add standards and samples to the wells of the ELISA plate.

-

Add a fixed amount of enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody.

-

Incubate the plate.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution, which will react with the enzyme to produce a colorimetric signal.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Caption: General workflow for a competitive ELISA of this compound.

4.2.2. Mass Spectrometry (MS) Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound.

General Procedure Outline:

-

Sample Preparation: Extraction of lipids from the biological matrix (e.g., solid-phase extraction).

-

Chromatographic Separation: Separation of this compound from other sample components using liquid chromatography.

-

Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Quantitative Data

As this compound is primarily considered a stable metabolite, there is a lack of quantitative data regarding its own biological activity, such as IC₅₀ values or receptor binding affinities. The available quantitative data predominantly pertains to its concentration in biological fluids as a marker for various physiological or pathological states.

Conclusion

This compound is a crucial molecule in the study of prostanoid biology, not for its intrinsic activity, but for its role as a stable and reliable biomarker of PGE2 production. Its chemical properties and formation pathway are well-understood. Future research may explore potential, yet undiscovered, biological roles of this stable metabolite. This guide provides a foundational understanding for researchers and professionals working with prostaglandins (B1171923) and related compounds.

References

The Biological Significance of Bicyclo-PGE2 Formation: A Technical Guide for Researchers

December 2025

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, immunity, and carcinogenesis. However, its inherent instability in biological systems presents a significant challenge for accurate quantification. This technical guide delves into the formation and biological significance of bicyclo-prostaglandin E2 (bicyclo-PGE2), a stable derivative of PGE2 metabolism. Primarily serving as a robust and reliable biomarker, the quantification of this compound provides an invaluable tool for assessing in vivo PGE2 biosynthesis and activity. This guide provides a comprehensive overview of the PGE2 metabolic pathway, its downstream signaling cascades, detailed experimental protocols for this compound quantification, and a summary of its levels in various physiological and disease states.

Introduction: The Central Role of Prostaglandin E2

Prostaglandin E2 (PGE2) is a member of the prostanoid family of lipid molecules, which are a subclass of eicosanoids. Derived from the enzymatic oxidation of arachidonic acid, PGE2 is a potent signaling molecule with a wide range of biological effects. It is a key mediator of inflammation, contributing to the classic signs of redness, swelling, and pain.[1] Beyond its pro-inflammatory role, PGE2 is involved in the regulation of immune responses, blood pressure, gastrointestinal integrity, and fertility.[1]

The synthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH2 is isomerized to PGE2 by specific prostaglandin E synthases (PGES).

Due to its potent and diverse biological activities, the dysregulation of PGE2 synthesis is implicated in a multitude of diseases, including chronic inflammatory disorders, cardiovascular disease, and various forms of cancer.[2][3] Consequently, the accurate measurement of PGE2 levels in biological samples is of paramount importance for both basic research and clinical diagnostics.

This compound: A Stable Surrogate for a Fleeting Mediator

A significant challenge in studying the role of PGE2 in vivo is its rapid metabolism and chemical instability. PGE2 is quickly converted to 13,14-dihydro-15-keto-PGE2, which is itself unstable.[4] This inherent instability makes direct and accurate quantification of PGE2 in biological fluids notoriously difficult.

To overcome this limitation, researchers have turned to a more stable downstream product: this compound. This compound is a chemically stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE2. Due to its stability, this compound serves as a reliable surrogate marker for the in vivo biosynthesis and metabolism of PGE2. The measurement of this compound levels in plasma and urine provides a time-integrated assessment of systemic PGE2 production.

It is crucial to note that this compound is considered a biologically inactive metabolite. Current research has not identified any specific receptors or signaling pathways directly activated by this compound. Its significance lies solely in its utility as a stable and quantifiable indicator of the physiologically active PGE2 system.

The PGE2 Metabolic and Signaling Pathway

To fully appreciate the significance of this compound as a biomarker, it is essential to understand the pathway of its parent molecule, PGE2.

PGE2 Synthesis and Metabolism

The formation of PGE2 and its eventual degradation to this compound is a multi-step enzymatic process.

Caption: Metabolic pathway of PGE2 formation and its conversion to the stable biomarker, this compound.

PGE2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

Caption: Simplified overview of PGE2 signaling through its EP receptors, leading to diverse cellular effects.

Quantitative Data on this compound Levels

The concentration of this compound (often reported as PGE-M in urine) can vary significantly based on the biological matrix, physiological state, and presence of disease.

| Biological Matrix | Condition | Reported Concentration (ng/mg creatinine) | Reference |

| Urine | Healthy Never Smokers | Median: 9.9 | |

| Urine | Healthy Ever Smokers | Median: 15.7 | |

| Urine | Head and Neck Cancer Cases | Median: 15.4 | |

| Urine | Pancreatic Cancer Cases (highest quartile) | OR: 1.94 (vs. lowest) | |

| Urine | Adults with higher levels | HR for all-cause mortality: 1.19 | |

| Urine | Adults with higher levels | HR for cardiometabolic mortality: 1.27 |

| Biological Matrix | Condition | Reported Concentration (pg/mL) | Reference |

| Plasma | Healthy Controls | ~260 (preventive cutoff suggested) | |

| Plasma | Colorectal Cancer Patients | >415 (warning cutoff suggested) | |

| Plasma | Chronic Active Hepatitis | Significantly elevated vs. controls |

Detailed Experimental Protocols

Accurate quantification of this compound is critical for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound by Competitive ELISA

This protocol provides a general workflow for a competitive ELISA. Specific details may vary based on the commercial kit used.

Caption: General workflow for the quantification of this compound using a competitive ELISA.

Methodology:

-

Sample Preparation:

-

Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.

-

Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

-

Urine: Collect a single void urine specimen. For urinary PGE-M, creatinine (B1669602) levels should also be measured to normalize the results.

-

-

Assay Procedure (based on a typical kit):

-

Prepare standards and samples at the appropriate dilutions.

-

Add 50 µL of standard or sample to each well of a microplate pre-coated with PGE2.

-

Immediately add 50 µL of biotinylated anti-PGE2 antibody to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

-

Wash the plate five times with wash buffer.

-

Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Quantification of this compound by LC-MS/MS

LC-MS/MS offers higher specificity and sensitivity compared to ELISA. This is a generalized protocol; specific parameters will need to be optimized for the instrument used.

Methodology:

-

Sample Preparation and Extraction:

-

To a 500 µL aliquot of plasma or urine, add an internal standard (e.g., d4-PGE2).

-

Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent oxidation.

-

Extract the prostaglandins (B1171923) by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution and vortexing for 1 minute.

-

Centrifuge and collect the upper organic phase.

-

Dry the organic phase under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used (e.g., Luna C18(2)).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is often employed.

-

The gradient is optimized to achieve separation of PGE2 and its isomers.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Biological Significance and Clinical Relevance

The measurement of this compound has proven to be a valuable tool in understanding the role of PGE2 in various diseases.

-

Cancer: Elevated levels of urinary PGE-M have been associated with an increased risk of developing several cancers, including colorectal, pancreatic, gastric, and breast cancer. This reflects the pro-tumorigenic roles of PGE2, which include promoting cell proliferation, angiogenesis, and suppressing immune surveillance.

-

Inflammation and Immunity: As a key mediator of inflammation, PGE2 levels are often elevated in inflammatory conditions. This compound can be used to monitor the inflammatory status and the response to anti-inflammatory therapies. PGE2 also has complex immunomodulatory effects, influencing the differentiation and function of various T cell subsets.

-

Cardiovascular Disease: Increased urinary PGE-M levels have been associated with a higher risk of all-cause and cardiovascular mortality, highlighting the role of inflammation in cardiovascular disease pathogenesis.

-

Other Conditions: The utility of this compound as a biomarker extends to other conditions, such as monitoring the effects of tobacco smoke exposure, which is known to increase PGE2 synthesis.

Conclusion

This compound, while biologically inert, holds significant biological importance as a stable and reliable biomarker for the in vivo production of the potent but unstable signaling molecule, PGE2. Its quantification through methods like ELISA and LC-MS/MS has provided crucial insights into the role of the COX-2/PGE2 pathway in a wide range of physiological and pathological processes. For researchers and drug development professionals, the measurement of this compound offers a robust tool to investigate disease mechanisms, identify potential therapeutic targets within the PGE2 pathway, and assess the efficacy of novel anti-inflammatory and anti-cancer agents. As our understanding of the multifaceted roles of PGE2 continues to grow, the importance of this compound as a key biomarker in biomedical research is set to expand further.

References

- 1. Prostaglandin E2, Serum/Plasma - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Prostaglandin E2 and Receptors: Insight Into Tumorigenesis, Tumor Progression, and Treatment of Hepatocellular Carcinoma [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

Bicyclo-PGE2 in the Cyclooxygenase (COX) Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in the cyclooxygenase (COX) pathway, implicated in a vast array of physiological and pathological processes including inflammation, pain, fever, and cancer. However, the inherent instability of PGE2 and its primary metabolites poses significant challenges for accurate quantification in biological systems. This technical guide focuses on bicyclo-PGE2, a stable breakdown product of PGE2, and its crucial role as a reliable surrogate marker for assessing PGE2 biosynthesis and metabolism. While direct biological activity data for this compound as a PGE2 mimetic is limited, this paper will provide a comprehensive overview of the COX pathway, the downstream signaling of PGE2 through its E-prostanoid (EP) receptors, and detailed experimental protocols relevant to the study of PGE2 and its analogs. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodologies to effectively investigate the PGE2 axis in their respective fields.

Introduction: The Cyclooxygenase (COX) Pathway and the Significance of PGE2

The cyclooxygenase (COX) pathway is a critical enzymatic cascade responsible for the conversion of arachidonic acid into various prostanoids, including prostaglandins (B1171923) and thromboxanes. Two main isoforms of the COX enzyme, COX-1 and COX-2, catalyze the initial step in this pathway. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme, upregulated by inflammatory stimuli, growth factors, and tumor promoters.

Prostaglandin E2 (PGE2) is one of the most abundant and biologically active prostaglandins. Its synthesis is completed by the action of specific prostaglandin E synthases (PGES) on the COX-derived intermediate, prostaglandin H2 (PGH2). PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs) known as EP1, EP2, EP3, and EP4. These receptors are differentially expressed across various cell types and tissues, and their activation triggers a range of intracellular signaling cascades, leading to varied physiological responses.

The multifaceted roles of PGE2 include:

-

Inflammation: PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, and pain sensitization.

-

Cancer: The COX-2/PGE2 axis is strongly implicated in tumorigenesis, promoting cell proliferation, angiogenesis, invasion, and suppression of anti-tumor immunity[1].

-

Immune Modulation: PGE2 can modulate the function of various immune cells, including T cells, macrophages, and dendritic cells, often leading to an immunosuppressive environment[1].

-

Physiological Homeostasis: PGE2 is involved in regulating renal function, gastric acid secretion, and uterine contractions[2].

This compound: A Stable Surrogate for PGE2 Quantification

A major hurdle in studying the in vivo roles of PGE2 is its rapid metabolism and chemical instability. PGE2 is quickly converted to 13,14-dihydro-15-keto-PGE2, which is also unstable. This instability makes direct and accurate measurement of PGE2 levels in biological fluids challenging.

To overcome this, researchers utilize this compound, a stable, chemically derived breakdown product of both PGE2 and 13,14-dihydro-15-keto-PGE2[3][4]. Due to its stability, quantifying this compound levels by methods such as mass spectrometry provides a reliable and accurate estimation of systemic PGE2 biosynthesis and metabolism.

While primarily used as a quantification standard, the structural similarity of this compound to PGE2 suggests potential for interaction with EP receptors. However, there is a notable lack of publicly available data on the binding affinities and functional potencies of this compound at the different EP receptor subtypes. Therefore, its role as a direct PGE2 mimetic in experimental systems remains largely uncharacterized.

PGE2 Signaling Pathways

The biological effects of PGE2 are mediated through its four receptor subtypes, each coupled to distinct signaling pathways:

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway. This pathway is often associated with smooth muscle contraction.

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). These receptors are typically involved in vasodilation, immune suppression, and anti-inflammatory responses.

-

EP3 Receptor: This receptor has multiple splice variants and is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. The EP3 receptor is involved in a diverse range of functions, including inhibition of neurotransmitter release and smooth muscle contraction.

The differential expression of these receptors and their downstream signaling cascades account for the pleiotropic and sometimes opposing effects of PGE2 in different cellular contexts.

Quantitative Data on PGE2 and Analogs

Table 1: Binding Affinities (Ki, nM) of PGE2 and Analogs at Human EP Receptors

| Compound | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | Reference |

| PGE2 | ~20-30 | ~5-15 | ~0.3-1 | ~0.6-1 | |

| Sulprostone | Agonist | Weak/No Activity | Agonist | Weak/No Activity | |

| Butaprost | No Activity | Agonist | No Activity | No Activity | |

| 17-phenyl-trinor-PGE2 | Agonist | Weak Agonist | Agonist | Agonist |

Note: Values are approximate and can vary depending on the experimental conditions and cell system used.

Table 2: Functional Potency (EC50, nM) of PGE2 and Analogs

| Compound | Assay | Cell Line | EC50 (nM) | Reference |

| PGE2 | cAMP accumulation | HEK293 (hEP4) | ~1-5 | |

| PGE2 | Calcium Mobilization | CHO (hEP1) | ~10-50 | N/A |

| Butaprost | cAMP accumulation | HEK293 (hEP2) | ~10-100 |

N/A: Specific EC50 values for PGE2-induced calcium mobilization in a standardized EP1-expressing cell line were not found in the provided search results, but the range reflects typical potencies for GPCRs coupled to this pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the COX/PGE2 pathway.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods used for the quantification of PGE2 metabolites in biological fluids.

Objective: To accurately measure the concentration of this compound in plasma or urine as an index of in vivo PGE2 production.

Materials:

-

Biological sample (plasma, urine)

-

Deuterated this compound internal standard (this compound-d4)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Solvents: Methanol (B129727), Acetonitrile (B52724), Water, Formic Acid (LC-MS grade)

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To 1 mL of plasma or urine, add a known amount of this compound-d4 internal standard.

-

Acidify the sample to pH 3-4 with formic acid.

-

Centrifuge to pellet any precipitate.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Wash with a low percentage of organic solvent (e.g., 15% methanol) to remove less non-polar impurities.

-

Elute this compound and the internal standard with methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase.

-

Inject the sample onto a C18 reverse-phase LC column.

-

Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the analyte.

-

Perform detection using an MS/MS system in negative ion mode, monitoring for specific precursor-to-product ion transitions for both this compound and this compound-d4.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and a fixed concentration of the internal standard.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Cell-Based cAMP Assay for EP2/EP4 Receptor Activation

This protocol describes a method to assess the functional activity of compounds at Gs-coupled EP receptors by measuring changes in intracellular cAMP levels.

Objective: To determine the potency and efficacy of a test compound (e.g., a potential PGE2 mimetic) in activating EP2 or EP4 receptors.

Materials:

-

HEK293 cells stably expressing the human EP2 or EP4 receptor.

-

Cell culture medium and supplements.

-

Test compound and PGE2 (as a positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture:

-

Culture the EP receptor-expressing HEK293 cells in appropriate medium until they reach ~80-90% confluency.

-

-

Cell Plating:

-

Harvest the cells and seed them into 96-well or 384-well assay plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and PGE2.

-

Aspirate the culture medium from the cells and replace it with assay buffer containing a PDE inhibitor.

-

Add the diluted compounds to the respective wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., read fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log of the compound concentration.

-

Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

-

Calcium Mobilization Assay for EP1 Receptor Activation

This protocol outlines a method to measure the activation of Gq-coupled EP1 receptors by monitoring changes in intracellular calcium concentration.

Objective: To evaluate the ability of a test compound to activate the EP1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human EP1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Test compound and PGE2.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating:

-

Seed the EP1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate for 1 hour at 37°C to allow for dye uptake.

-

-

Compound Addition and Signal Detection:

-

Prepare a plate containing serial dilutions of the test compound and PGE2.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

The instrument will then automatically add the compounds to the cell plate and immediately begin measuring the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

-

Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Conclusion

This compound serves as an indispensable tool for the accurate assessment of PGE2 biosynthesis and metabolism in vivo, providing researchers with a stable and reliable marker. While its direct biological activity as a PGE2 mimetic is not well-documented, understanding the broader context of the COX/PGE2 pathway and the signaling mechanisms of the EP receptors is crucial for interpreting data derived from its use. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate the complex roles of PGE2 in health and disease. Further research into the potential direct biological effects of this compound on EP receptors may unveil additional applications for this stable prostanoid derivative.

References

- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 2. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Dual Nature of Prostaglandin E2 in Inflammation: A Technical Guide to its Measurement Using Bicyclo-PGE2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator that exhibits a complex and often contradictory role in the inflammatory process. It can act as a potent pro-inflammatory agent, contributing to the cardinal signs of inflammation, yet it also possesses significant anti-inflammatory and pro-resolving functions. This dual nature makes the PGE2 signaling pathway a critical area of investigation for the development of novel therapeutics for a wide range of inflammatory disorders. However, the inherent instability of PGE2 and its primary metabolites in biological matrices presents a significant challenge for its accurate quantification. This technical guide provides an in-depth overview of the relationship between PGE2 and inflammation, and details the use of its stable derivative, bicyclo-PGE2, as a reliable biomarker for assessing PGE2 biosynthesis in vivo. The guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows to support researchers in this field.

Introduction: The Dichotomy of PGE2 in Inflammation

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and prostaglandin E synthases (PGES).[1][2] Its production is significantly upregulated at sites of inflammation.[3] PGE2 exerts its pleiotropic effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4] The differential expression of these receptors on various immune and non-immune cells, coupled with their distinct downstream signaling cascades, dictates the pro- or anti-inflammatory outcome of PGE2 signaling.[3]

Pro-inflammatory Actions of PGE2:

-

Vasodilation and Increased Vascular Permeability: PGE2 contributes to the redness (rubor) and swelling (tumor) associated with acute inflammation by dilating blood vessels and increasing their permeability.

-

Pain Sensitization: It lowers the activation threshold of sensory neurons, leading to heightened pain sensitivity (hyperalgesia).

-

Fever Induction: PGE2 acts on the hypothalamus to mediate febrile responses.

-

Cytokine Modulation: At low concentrations, PGE2 can promote the differentiation of pro-inflammatory T helper 1 (Th1) cells.

Anti-inflammatory and Pro-resolving Actions of PGE2:

-

Suppression of Pro-inflammatory Cytokines: At higher concentrations, PGE2 can suppress the production of key pro-inflammatory cytokines such as TNF-α and IL-1β from macrophages.

-

Promotion of Anti-inflammatory Cytokines: It can induce the production of the anti-inflammatory cytokine IL-10.

-

Immune Cell Modulation: PGE2 can inhibit the effector functions of neutrophils and promote the differentiation of regulatory T cells (Tregs), which play a crucial role in dampening inflammatory responses.

-

Resolution of Inflammation: PGE2 is involved in the active process of inflammation resolution, helping to restore tissue homeostasis.

This compound: A Stable Surrogate for PGE2 Quantification

The direct measurement of PGE2 in biological fluids is hampered by its short half-life and the instability of its primary metabolite, 13,14-dihydro-15-keto-PGE2. To overcome this, researchers utilize a stable, base-catalyzed breakdown product, this compound, for the reliable estimation of PGE2 biosynthesis. The quantification of this compound provides an integrated measure of PGE2 production over time, making it a valuable biomarker in both preclinical and clinical studies of inflammation.

Quantitative Data Summary

The following tables summarize quantitative data related to PGE2 and this compound in the context of inflammation.

Table 1: Plasma Concentrations of this compound in Various Species

| Species | Mean Plasma Concentration (pg/mL) | Reference |

| Human | 5.3 ± 2.4 | |

| Rhesus Monkey | 10.5 ± 4.5 | |

| Sheep | 11.2 ± 3.9 | |

| Rabbit | 21.7 ± 8.1 |

Table 2: Effect of Inflammatory Stimuli and Drugs on PGE2 Production

| Cell Type/Model | Stimulus/Drug | Effect on PGE2 Production | Quantitative Change | Reference |

| Human Whole Blood | Lipopolysaccharide (LPS) | Increase | 49 ± 4 ng/mL | |

| Human Whole Blood | Diclofenac (COX inhibitor) | Decrease | Complete blockage of LPS-induced production | |

| Rat Primary Neuron-Glial Cultures | LPS | Increase | - | |

| Rat Primary Neuron-Glial Cultures | PGE2 (0.01-10 nM) | Decrease (of pro-inflammatory factors) | Dose-dependent inhibition of superoxide, TNF-α, NO | |

| Human Bladder | Urinary Tract Infection (UTI) | Increase in urinary PGE2 | Significantly higher than controls | |

| Human Bladder | Antibiotic Treatment for UTI | Decrease in urinary PGE2 | Levels reduced after successful treatment |

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound.

Sample Collection and Preparation for this compound Measurement

Proper sample handling is critical to prevent the artificial generation of prostaglandins.

-

Blood (Plasma):

-

Draw blood into a pre-chilled tube containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin).

-

Immediately centrifuge at 4°C to separate the plasma.

-

Store plasma at -80°C until analysis.

-

-

Urine:

-

Collect urine samples and immediately freeze them at -80°C.

-

-

Cell Culture Supernatants:

-

Collect the supernatant and centrifuge to remove cells and debris.

-

Store at -80°C.

-

-

Tissue Homogenates:

-

Homogenize fresh or frozen tissue in a buffer containing a cyclooxygenase inhibitor on ice.

-

Centrifuge to remove cellular debris and collect the supernatant.

-

Store at -80°C.

-

Quantification of this compound by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying this compound.

-

Principle: This is a competitive immunoassay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound for binding to a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample.

-

Procedure:

-

Alkalinization: Treat plasma samples with a strong base (e.g., NaOH) to convert PGE2 metabolites to the stable this compound derivative.

-

Incubation: Incubate the alkalinized sample with a specific rabbit anti-bicyclo-PGE2 antiserum and a tritiated this compound tracer.

-

Separation: Separate antibody-bound from free radiolabeled this compound using a precipitating agent (e.g., dextran-coated charcoal).

-

Detection: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Quantification: Determine the concentration of this compound in the sample by comparing its inhibition of tracer binding to a standard curve generated with known amounts of this compound.

-

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and robust method for this compound quantification. Commercial kits are widely available.

-

Principle: This is a competitive ELISA. This compound in the sample competes with a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for binding to a limited amount of specific antibody coated on a microplate. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is inversely proportional to the amount of this compound in the sample.

-

Procedure (based on a typical commercial kit):

-

Sample Preparation: Prepare standards and samples in the provided assay buffer.

-

Competitive Binding: Add the prepared standards and samples to the antibody-coated microplate wells, followed by the addition of the enzyme-conjugated this compound. Incubate for a specified time (e.g., 2 hours) at room temperature.

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Reaction: Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Calculate the concentration of this compound in the samples from the standard curve.

-

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

LC/MS/MS is a highly specific and sensitive method for the absolute quantification of this compound.

-

Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This compound is first separated from other components in the sample by LC, then ionized and fragmented in the mass spectrometer. Specific fragment ions are detected and quantified.

-

Procedure:

-

Sample Extraction: Extract lipids, including this compound, from the biological matrix using solid-phase extraction (SPE).

-

Chromatographic Separation: Separate the extracted analytes using a reverse-phase LC column with a suitable mobile phase gradient.

-

Mass Spectrometric Detection:

-

Ionize the eluting this compound using electrospray ionization (ESI) in negative ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

-

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of PGE2 and this compound in inflammation.

Caption: PGE2 Biosynthesis and Signaling Pathways in Inflammation.

Caption: Experimental Workflow for this compound Quantification.

Conclusion

The intricate and context-dependent roles of PGE2 in inflammation underscore the importance of its accurate measurement in research and drug development. While the inherent instability of PGE2 poses a challenge, the quantification of its stable derivative, this compound, offers a reliable and robust method to assess its biosynthesis. This technical guide provides a comprehensive overview of the PGE2-inflammation axis and detailed methodologies for this compound analysis. By leveraging these techniques, researchers can gain deeper insights into the pathophysiology of inflammatory diseases and accelerate the development of targeted therapies that modulate the multifaceted PGE2 signaling pathway.

References

Bicyclo-PGE2: A Robust Indicator of In Vivo Prostaglandin E2 Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, fever, and carcinogenesis. Accurate quantification of in vivo PGE2 synthesis is crucial for understanding its role in disease and for the development of targeted therapies. However, the inherent instability of PGE2 and its primary plasma metabolite, 13,14-dihydro-15-keto-PGE2 (PGEM), presents a significant analytical challenge. This technical guide details the use of bicyclo-PGE2, a stable, chemically derived product, as a reliable surrogate for assessing systemic PGE2 production. We provide a comprehensive overview of the underlying biochemistry, detailed experimental protocols, and comparative data to facilitate its implementation in research and drug development settings.

The Rationale for Using this compound

Direct measurement of PGE2 in biological fluids is often unreliable due to its short half-life of approximately 1.5 minutes in circulation.[1] It is rapidly metabolized in the lungs to PGEM. While PGEM has a longer plasma half-life of about 9 minutes, it is also chemically unstable, undergoing dehydration and degradation, which complicates accurate quantification.[1]

To overcome these stability issues, a method was developed to convert the unstable PGEM and its degradation products into a single, stable bicyclo-derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-PGE2, commonly referred to as this compound. This is achieved through a base-catalyzed cyclization reaction.[2][3] The measurement of this stable product provides an integrated and reliable index of in vivo PGE2 synthesis.

Metabolic Pathway of PGE2

The synthesis of this compound is the terminal step in a multi-stage analytical process that begins with the in vivo metabolism of PGE2. The following diagram illustrates this pathway.

PGE2 Signaling Pathway

PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The activation of these receptors triggers different intracellular signaling cascades, leading to a wide range of cellular responses.

Quantitative Data

The following tables summarize the stability of PGE2 and its metabolites, and the reported concentrations of this compound in human plasma.

Table 1: Comparative Stability of PGE2 and its Metabolites

| Compound | Half-life in Plasma | Key Stability Considerations |

| PGE2 | ~1.5 minutes[1] | Highly unstable; rapidly cleared by pulmonary metabolism. |

| 13,14-dihydro-15-keto-PGE2 (PGEM) | ~9 minutes | Unstable; decomposition is dependent on pH, temperature, and albumin concentration. |

| This compound | Stable | Chemically stable derivative formed by in vitro base-catalyzed conversion. |

Table 2: Reported this compound Concentrations in Human Plasma

| Condition | Mean Concentration (pg/mL) | Subject Group | Reference |

| Healthy | 48 ± 31 (SD) | 15 healthy individuals | |

| Colorectal Cancer | 676.8 ± 582.5 (SD) | 78 patients | |

| Benign Colonic Disease | 472.5 ± 424.8 (SD) | 70 patients | |

| Head and Neck Cancer (Stage II) | 41.2 ± 19.7 (SD) | Cancer patients | |

| Head and Neck Cancer (Stage III) | 52.8 ± 26.7 (SD) | Cancer patients | |

| Head and Neck Cancer (Stage IV) | 82.0 ± 34.9 (SD) | Cancer patients | |

| Healthy (Malaria Exposed) | ~1500 | Gabonese children | |

| Mild Malaria | ~750 | Gabonese children | |

| Severe Malaria | ~500 | Gabonese children |

Experimental Protocols

Accurate determination of this compound requires meticulous sample handling and a validated analytical method. The general workflow involves sample collection, stabilization, conversion of PGEM to this compound, and subsequent quantification.

Experimental Workflow

Detailed Methodologies

1. Plasma Sample Collection and Handling

Proper sample handling is critical to prevent ex vivo prostaglandin synthesis.

-

Resting Period: The subject should rest for at least 30 minutes before blood collection.

-

Venipuncture: Avoid venous occlusion and use a consistent needle diameter.

-

Anticoagulant and Inhibitor: Collect blood in pre-cooled tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin).

-

Processing Temperature: All processing steps should be conducted at low temperatures (e.g., on ice or at 4°C).

-

Centrifugation: Centrifuge the blood sample promptly to separate the plasma.

-

Storage: Store the plasma at -70°C or lower until analysis. Samples should only be thawed once.

2. Base-Catalyzed Conversion of PGEM to this compound

This step is crucial for stabilizing the analyte for accurate measurement.

-

Alkalinization: Adjust the pH of the plasma sample to 10.5-11.0 using a suitable base (e.g., NaOH). This quantitatively converts PGEM and its degradation products to the stable this compound.

-

Incubation: The incubation time and temperature for the conversion should be optimized.

-

Neutralization: After the conversion is complete, neutralize the sample to a pH suitable for the subsequent extraction and analysis steps.

3. Quantification of this compound

Two common methods for the quantification of this compound are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Radioimmunoassay (RIA)

-

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled this compound competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

-

Protocol Outline:

-

Prepare a standard curve using known concentrations of this compound.

-

Incubate the prepared plasma samples (after base conversion and neutralization) or standards with a specific anti-bicyclo-PGE2 antibody and a fixed amount of radiolabeled this compound.

-

Separate the antibody-bound and free this compound.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the concentration of this compound in the samples by interpolating from the standard curve.

-

-

Considerations: RIA is a highly sensitive technique. A direct RIA protocol that does not require prior extraction or chromatography steps has been developed, simplifying the procedure.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other components in the sample by LC and then identified and quantified by MS/MS based on its specific mass-to-charge ratio and fragmentation pattern.

-

Protocol Outline:

-

Extraction: After base conversion and neutralization, extract this compound from the plasma matrix using solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: Inject the extracted sample into an LC system equipped with a suitable column (e.g., C18) to separate this compound from other components.

-

Mass Spectrometric Detection: Introduce the eluent from the LC into the mass spectrometer. Use multiple reaction monitoring (MRM) mode for quantification, monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

-

Quantification: Generate a standard curve by analyzing known concentrations of this compound. Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

-

-

Considerations: LC-MS/MS offers high specificity and is less susceptible to cross-reactivity issues that can affect immunoassays.

-

Conclusion

The measurement of this compound provides a robust and reliable method for assessing in vivo PGE2 synthesis, circumventing the challenges posed by the instability of PGE2 and its primary metabolite. This technical guide provides researchers, scientists, and drug development professionals with the necessary background, data, and detailed protocols to implement this valuable biomarker in their studies. The careful application of these methodologies will enable a more accurate understanding of the role of PGE2 in health and disease, and aid in the development of novel therapeutic interventions targeting the COX-PGE2 pathway.

References

The Foundational Role of Bicyclo-PGE2 as a Stable Biomarker for In Vivo Prostaglandin E2 Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract